3-((Furan-2-ylmethyl)sulfonyl)-1-(methylsulfonyl)pyrrolidine
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Overview
Description
3-((Furan-2-ylmethyl)sulfonyl)-1-(methylsulfonyl)pyrrolidine is an organic compound characterized by the presence of a furan ring, a pyrrolidine ring, and two sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Furan-2-ylmethyl)sulfonyl)-1-(methylsulfonyl)pyrrolidine typically involves the reaction of furan-2-ylmethyl sulfonyl chloride with 1-methylsulfonylpyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-((Furan-2-ylmethyl)sulfonyl)-1-(methylsulfonyl)pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The sulfonyl groups can be reduced to sulfides under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-((Furan-2-ylmethyl)sulfonyl)-1-(methylsulfonyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 3-((Furan-2-ylmethyl)sulfonyl)-1-(methylsulfonyl)pyrrolidine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, further modulating their function .
Comparison with Similar Compounds
Similar Compounds
Furan-2-ylmethanamine: Similar in structure but lacks the sulfonyl groups.
2-Methylfuran: Contains a furan ring but differs in the substitution pattern.
Furan-2,5-dione: An oxidized derivative of furan
Uniqueness
3-((Furan-2-ylmethyl)sulfonyl)-1-(methylsulfonyl)pyrrolidine is unique due to the presence of both furan and pyrrolidine rings along with two sulfonyl groups. This combination of structural features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Biological Activity
The compound 3-((Furan-2-ylmethyl)sulfonyl)-1-(methylsulfonyl)pyrrolidine is a sulfone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The structure of this compound features a pyrrolidine ring substituted with furan and sulfonyl groups, which are critical for its biological activity. The presence of these functional groups contributes to its interaction with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonyl groups can interact with enzyme active sites, potentially inhibiting their function. For instance, similar compounds have been shown to inhibit murine double minute 2 (MDM2), a protein involved in tumor suppression .
- Receptor Modulation : The furan ring may facilitate binding to specific receptors, modulating their activity. This is particularly relevant in the context of cancer therapy, where receptor modulation can influence cell proliferation and survival.
Biological Activity
Research on the biological activity of this compound has revealed several key findings:
Anticancer Activity
Studies indicate that compounds structurally similar to this compound exhibit significant anticancer properties. For example:
- Cell Line Studies : Compounds in this category have demonstrated potent inhibition of cell growth in various cancer cell lines, including SJSA-1, with some exhibiting IC50 values lower than established drugs like doxorubicin .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research shows that derivatives containing similar functional groups exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria .
Data Table: Biological Activities
Activity Type | Test Organism/Cell Line | IC50/Effect | Reference |
---|---|---|---|
Anticancer | SJSA-1 | < 10 µM | |
Antimicrobial | Staphylococcus aureus | 25 µg/mL | |
Enzyme Inhibition | MDM2 | Potent |
Case Studies
Several studies have highlighted the biological significance of related compounds:
- MDM2 Inhibition : A study demonstrated that compounds similar to this compound showed enhanced binding affinity to MDM2, leading to increased activation of p53 pathways, which are crucial for tumor suppression .
- Antimicrobial Efficacy : In vitro assays revealed that certain derivatives exhibited significant antibacterial activity against resistant strains of bacteria, indicating potential for therapeutic applications in infectious diseases .
Properties
IUPAC Name |
3-(furan-2-ylmethylsulfonyl)-1-methylsulfonylpyrrolidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO5S2/c1-17(12,13)11-5-4-10(7-11)18(14,15)8-9-3-2-6-16-9/h2-3,6,10H,4-5,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSYKMXXNFEDJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(C1)S(=O)(=O)CC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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